molecular formula C12H17N2O2+ B11712144 4-Carbamoyl-1-(3,3-dimethyl-2-oxobutyl)pyridinium

4-Carbamoyl-1-(3,3-dimethyl-2-oxobutyl)pyridinium

Cat. No.: B11712144
M. Wt: 221.28 g/mol
InChI Key: XMHLTGNPDKHNHQ-UHFFFAOYSA-O
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Description

4-CARBAMOYL-1-(3,3-DIMETHYL-2-OXOBUTYL)PYRIDIN-1-IUM is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of pyridine, a basic heterocyclic organic compound, and features a carbamoyl group and a dimethyl oxobutyl side chain. Its structure allows it to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CARBAMOYL-1-(3,3-DIMETHYL-2-OXOBUTYL)PYRIDIN-1-IUM typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 4-carbamoylpyridine with 3,3-dimethyl-2-oxobutyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and increase yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-CARBAMOYL-1-(3,3-DIMETHYL-2-OXOBUTYL)PYRIDIN-1-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-CARBAMOYL-1-(3,3-DIMETHYL-2-OXOBUTYL)PYRIDIN-1-IUM has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-CARBAMOYL-1-(3,3-DIMETHYL-2-OXOBUTYL)PYRIDIN-1-IUM exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carbamoyl group can form hydrogen bonds and other interactions with active sites, while the pyridine ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-CARBAMOYL-1-(4-CARBOXYBENZYL)PYRIDIN-1-IUM: Another synthetic nicotinamide cofactor biomimetic with similar structural features.

    Nicotinamide adenine dinucleotide (NAD+): A naturally occurring cofactor with a pyridine ring, involved in redox reactions.

Uniqueness

4-CARBAMOYL-1-(3,3-DIMETHYL-2-OXOBUTYL)PYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its synthetic nature also allows for customization and optimization for specific applications, making it a valuable tool in research and industry.

Properties

Molecular Formula

C12H17N2O2+

Molecular Weight

221.28 g/mol

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)pyridin-1-ium-4-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)10(15)8-14-6-4-9(5-7-14)11(13)16/h4-7H,8H2,1-3H3,(H-,13,16)/p+1

InChI Key

XMHLTGNPDKHNHQ-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)C(=O)C[N+]1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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